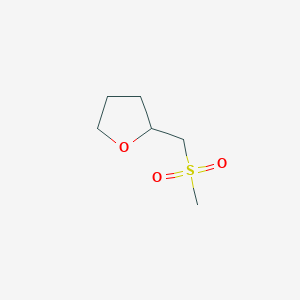
Aristolochic acid IV
Descripción general
Descripción
Aristolochic acid IV is a member of the aristolochic acids, a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family, particularly in the genera Aristolochia and Asarum. These compounds are known for their potent nephrotoxic and carcinogenic properties. This compound, like its analogs, has been implicated in aristolochic acid nephropathy and upper tract urothelial carcinoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aristolochic acid IV typically involves the extraction from natural sources, such as Aristolochia plants. The process includes:
Extraction: The plant material is dried and powdered, followed by extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it is extracted and purified using advanced chromatographic methods to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Aristolochic acid IV undergoes several chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Oxidized aristolochic acid derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted nitrophenanthrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity of nitrophenanthrene carboxylic acids.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Studied for its role in nephropathy and carcinogenesis, leading to the development of diagnostic markers for aristolochic acid exposure.
Industry: Limited use due to its toxicity, but it serves as a reference compound in analytical chemistry for detecting aristolochic acids in herbal products .
Mecanismo De Acción
Aristolochic acid IV exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and carcinogenesis. The primary molecular targets include:
DNA: Formation of DNA adducts, particularly at adenine and guanine bases.
Enzymes: Involvement of cytochrome P450 enzymes in the metabolic activation.
Pathways: Activation of pathways leading to cell cycle arrest, apoptosis, and mutagenesis .
Comparación Con Compuestos Similares
Aristolochic acid IV is compared with other aristolochic acids, such as aristolochic acid I and aristolochic acid II:
Aristolochic Acid I: Known for its higher nephrotoxic and carcinogenic potential compared to this compound.
Aristolochic Acid II: Similar in structure but differs in the position of functional groups, leading to variations in toxicity and reactivity.
Aristolochic Acid IVa: A hydroxylated analog of this compound, showing different reactivity and genotoxicity profiles
Uniqueness: this compound is unique due to its specific structural features and the distinct pattern of DNA adduct formation, which contributes to its particular toxicological profile .
Propiedades
IUPAC Name |
8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO8/c1-24-8-3-10-9(13(4-8)25-2)5-12(19(22)23)15-11(18(20)21)6-14-17(16(10)15)27-7-26-14/h3-6H,7H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBINMVKWZEICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166603 | |
| Record name | Aristolochic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15918-62-4 | |
| Record name | Aristolochic acid IV | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolochic acid IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015918624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aristolochic acid IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28X6WY776 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B98010.png)


